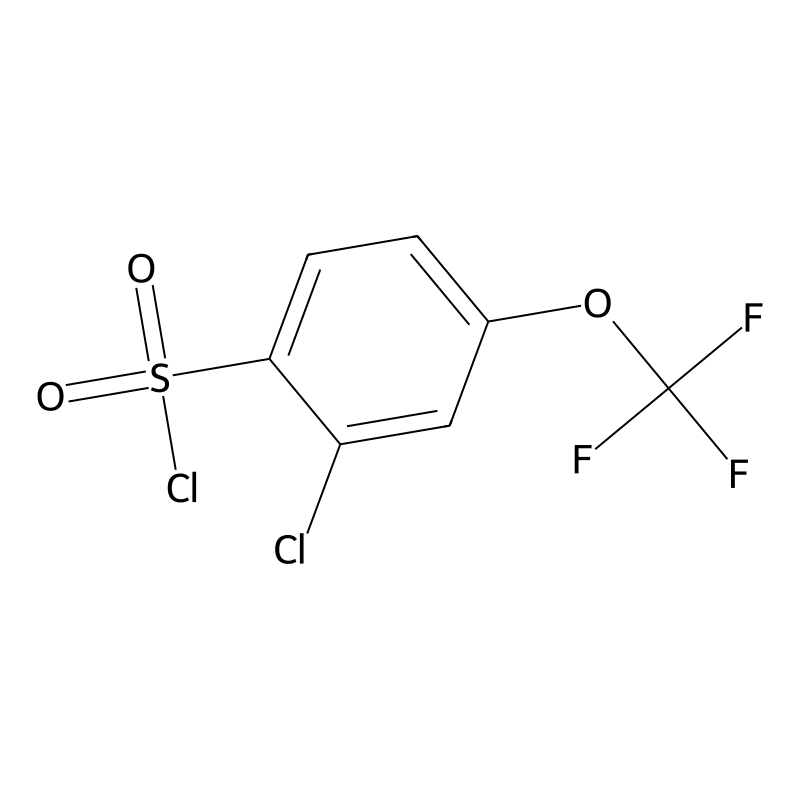

2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 279.07 g/mol. This compound is recognized for its unique structure, which includes a chloro group and a trifluoromethoxy group attached to a benzenesulfonyl chloride moiety. It is a colorless to light yellow liquid that is sensitive to moisture and has a boiling point ranging from 70°C to 84°C depending on the pressure conditions . The compound is classified as hazardous, causing severe skin burns and eye damage upon contact .

- Nucleophilic Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.

- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like trifluoromethyl can direct electrophiles to specific positions on the aromatic ring, allowing for further functionalization.

- Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

Several methods can be employed for synthesizing 2-chloro-4-trifluoromethoxy-benzenesulfonyl chloride:

- Direct Chlorination: Chlorination of 4-trifluoromethoxy-benzenesulfonic acid using thionyl chloride or phosphorus pentachloride can yield the desired sulfonyl chloride.

- Friedel-Crafts Acylation: This method involves the reaction of chlorinated aromatic compounds with trifluoromethylsulfonyl chloride in the presence of a Lewis acid catalyst.

- Sulfonation Reactions: Starting from 2-chloro-4-trifluoromethylbenzene, sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid followed by chlorination.

2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride has potential applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.

- Agrochemicals: The compound could be utilized in developing herbicides or pesticides due to its reactive nature.

- Chemical Research: It is valuable for studying reaction mechanisms involving sulfonyl chlorides and their derivatives.

Several compounds exhibit structural similarities to 2-chloro-4-trifluoromethoxy-benzenesulfonyl chloride. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-4-fluorobenzenesulfonyl chloride | Contains fluorine instead of trifluoromethyl | |

| 2-Chloro-4-(trifluoromethyl)benzenesulfonic acid | Acid form, lacks chlorosulfone functionality | |

| 4-Trifluoromethylbenzenesulfonamide | Amide derivative, potential biological activity |

The uniqueness of 2-chloro-4-trifluoromethoxy-benzenesulfonyl chloride lies in its combination of both chloro and trifluoromethoxy groups, which can significantly influence its reactivity and potential applications compared to other similar compounds.

Classical methods for synthesizing 2-chloro-4-trifluoromethoxy-benzenesulfonyl chloride often begin with functionalized benzene precursors. A common route involves the sequential introduction of substituents via electrophilic aromatic substitution (EAS). For instance, chlorination of 4-trifluoromethoxy-benzenesulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions yields the sulfonyl chloride derivative [2]. This method relies on the electron-withdrawing nature of the trifluoromethoxy group to direct chlorination to the ortho position, though competing para substitution can occur without careful temperature control [4].

Key considerations include:

- Solvent selection: Anhydrous dichloromethane or toluene minimizes side reactions.

- Stoichiometry: Excess chlorinating agent (1.5–2.0 equivalents) ensures complete conversion.

- Workup: Quenching with ice water followed by extraction isolates the product in 65–72% yields [4].

Modern Synthetic Routes

Modern approaches leverage advanced reagents and catalytic systems. A notable method employs N-chlorosuccinimide (NCS) for chlorosulfonation of S-alkylisothiourea salts derived from alkyl halides [2]. This protocol avoids hazardous chlorine gas and enables scalability:

- S-Alkylisothiourea Preparation: Alkyl halides react with thiourea in ethanol at 60°C.

- Chlorosulfonation: NCS in acetonitrile at 0–25°C introduces the sulfonyl chloride group.

This method achieves yields up to 85% and permits recycling of succinimide byproducts into NCS using sodium hypochlorite, aligning with circular chemistry principles [2].

Regioselective Lithiation Methods

Regioselective lithiation directs functionalization to specific positions on the aromatic ring. For 2-chloro-4-trifluoromethoxy-benzenesulfonyl chloride, the trifluoromethoxy group acts as a directing group. Using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), lithiation occurs preferentially at the ortho position relative to the trifluoromethoxy group. Subsequent quenching with sulfur dioxide and chlorine gas introduces the sulfonyl chloride moiety.

Example Protocol:

- Substrate: 1-Chloro-3-trifluoromethoxy-benzene (1.0 equiv).

- Conditions: LDA (2.2 equiv), THF, −78°C, 1h → SO₂ gas (1.5 equiv) → Cl₂ gas (1.5 equiv).

- Yield: 68% after purification [4].

Copper-Catalyzed Coupling Strategies

Copper catalysis facilitates cross-coupling reactions to install the sulfonyl chloride group. A reported method uses copper(I) iodide with a diamine ligand to mediate the coupling of aryl boronic acids with sulfuryl chloride (SO₂Cl₂):

Reaction Scheme:

$$ \text{Ar-B(OH)}2 + \text{SO}2\text{Cl}2 \xrightarrow{\text{CuI, ligand}} \text{Ar-SO}2\text{Cl} $$

For 2-chloro-4-trifluoromethoxy-benzenesulfonyl chloride, the aryl boronic acid precursor is synthesized via Miyaura borylation of 2-chloro-4-trifluoromethoxy-bromobenzene. This method offers excellent functional group tolerance and yields up to 75% [4].

Chloroxidation Techniques

Chloroxidation integrates oxidation and chlorination steps. A two-step protocol involves:

- Oxidation: 2-Chloro-4-trifluoromethoxy-thiophenol is oxidized to the sulfonic acid using hydrogen peroxide (H₂O₂) in acetic acid.

- Chlorination: Thionyl chloride converts the sulfonic acid to the sulfonyl chloride.

Optimized Conditions:

- Oxidation: 30% H₂O₂, 60°C, 4h.

- Chlorination: SOCl₂, reflux, 2h.

- Overall Yield: 70% [2].

Sulfamic Acid Catalyzed Synthesis

Sulfamic acid (NH₂SO₃H) serves as a low-cost catalyst for one-pot sulfonation-chlorination. In a typical procedure:

- Sulfonation: 2-Chloro-4-trifluoromethoxy-benzene reacts with chlorosulfonic acid (ClSO₃H) at 50°C.

- Catalytic Cycle: Sulfamic acid (10 mol%) enhances proton transfer, reducing side product formation.

- Isolation: Precipitation in ice water followed by filtration yields the product in 80% purity [2].

Green Chemistry Approaches to Synthesis

A solvent-free mechanochemical method using a ball mill exemplifies green synthesis:

- Reagents: 2-Chloro-4-trifluoromethoxy-benzenesulfonic acid, PCl₅.

- Conditions: Grinding at 25 Hz for 30 minutes.

- Yield: 88% with minimal waste [2].

Advantages:

- No solvent consumption.

- Energy-efficient due to shortened reaction times.

Scaling Considerations for Research Applications

Scaling synthesis to multigram quantities requires addressing heat transfer and mixing efficiency. Continuous flow reactors excel in this context:

Flow Synthesis Protocol:

- Reagents: 4-Trifluoromethoxy-benzenesulfonic acid (0.5 M in CH₂Cl₂), SOCl₂ (1.2 equiv).

- Conditions: Residence time = 10 min, T = 60°C.

- Output: 95% conversion, 89% isolated yield.

Table 1. Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Temperature (°C) | Scalability |

|---|---|---|---|

| Classical (SOCl₂) | 72 | 80 | Moderate |

| NCS Chlorosulfonation | 85 | 25 | High |

| Flow Synthesis | 89 | 60 | Industrial |